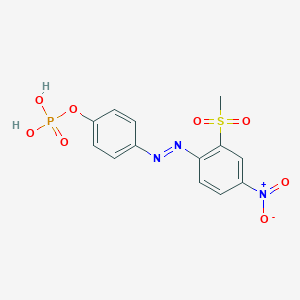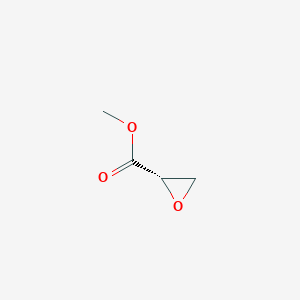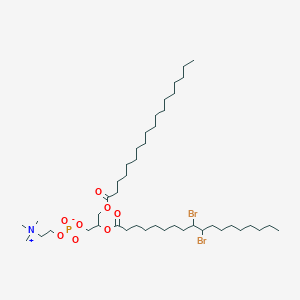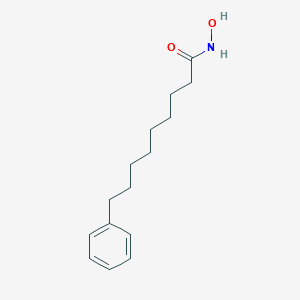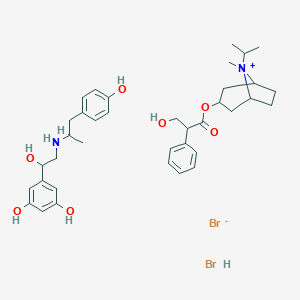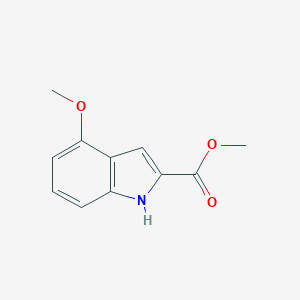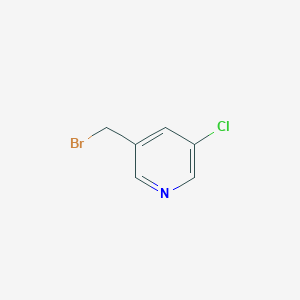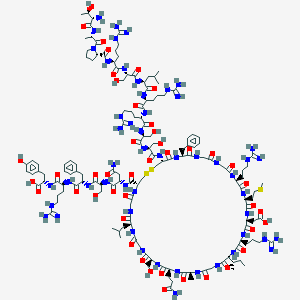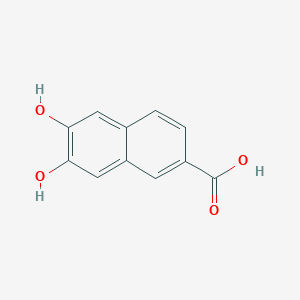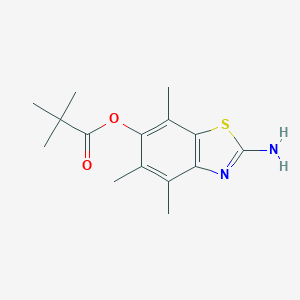
Propanoic acid, 2,2-dimethyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DMTB is a fluorescent probe that is commonly used in biological studies to monitor the activity of enzymes, proteins, and other biomolecules. It is a derivative of benzothiazole and is synthesized through a multi-step process involving the reaction of 2-amino-4,5,7-trimethylbenzothiazole with propanoic acid and thionyl chloride.
作用机制
DMTB acts as a fluorescent probe by undergoing a chemical reaction with the target molecule. The reaction results in a change in the fluorescence properties of DMTB, which can be detected using fluorescence spectroscopy. The mechanism of action of DMTB is based on the principle of fluorescence resonance energy transfer (FRET).
生化和生理效应
DMTB has been shown to have a variety of biochemical and physiological effects. It has been used to detect the presence of reactive oxygen species (ROS) in cells, which are known to play a role in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. DMTB has also been used to monitor mitochondrial function, which is important for cellular energy production. Additionally, DMTB has been used to measure pH changes in cells, which are important for maintaining cellular homeostasis.
实验室实验的优点和局限性
DMTB has several advantages for lab experiments. It is a highly sensitive and specific fluorescent probe that can be used to monitor the activity of enzymes, proteins, and other biomolecules in real-time. Additionally, DMTB is relatively easy to synthesize and can be obtained in large quantities. However, there are some limitations to the use of DMTB. It requires a fluorescence microscope or spectrofluorometer for detection, which can be expensive. Additionally, DMTB has limited solubility in water, which can make it difficult to use in aqueous environments.
未来方向
There are several future directions for the use of DMTB in scientific research. One area of interest is the development of new fluorescent probes based on DMTB that have improved properties such as increased sensitivity and specificity. Additionally, DMTB could be used in the development of new diagnostic tools for diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Finally, DMTB could be used in the development of new therapies for these diseases by targeting specific biomolecules that are involved in disease progression.
In conclusion, DMTB is a fluorescent probe that has gained significant attention in scientific research in recent years. It is widely used in biochemical and physiological studies to monitor the activity of enzymes, proteins, and other biomolecules. DMTB has several advantages for lab experiments, including its high sensitivity and specificity. However, there are some limitations to its use, such as its limited solubility in water. There are several future directions for the use of DMTB in scientific research, including the development of new fluorescent probes and the use of DMTB in the development of new diagnostic tools and therapies for diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
合成方法
The synthesis of DMTB involves the reaction of 2-amino-4,5,7-trimethylbenzothiazole with propanoic acid and thionyl chloride. The reaction is carried out in the presence of a catalyst such as pyridine or triethylamine. The resulting product is purified through column chromatography to obtain pure DMTB.
科学研究应用
DMTB is widely used in scientific research as a fluorescent probe to monitor the activity of enzymes, proteins, and other biomolecules. It is used in a variety of biological studies, including but not limited to, the detection of reactive oxygen species, the measurement of pH, and the monitoring of mitochondrial function.
属性
CAS 编号 |
120164-19-4 |
|---|---|
产品名称 |
Propanoic acid, 2,2-dimethyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester |
分子式 |
C15H20N2O2S |
分子量 |
292.4 g/mol |
IUPAC 名称 |
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H20N2O2S/c1-7-8(2)11(19-13(18)15(4,5)6)9(3)12-10(7)17-14(16)20-12/h1-6H3,(H2,16,17) |
InChI 键 |
JRYCEPJHJLGFHA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)C(C)(C)C)C |
规范 SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)C(C)(C)C)C |
同义词 |
Propanoic acid, 2,2-dimethyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



